An In-depth Technical Guide to (r)-2-(thiazol-2-yl)but-3-yn-2-ol
An In-depth Technical Guide to (r)-2-(thiazol-2-yl)but-3-yn-2-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of (r)-2-(thiazol-2-yl)but-3-yn-2-ol, a chiral intermediate with significant potential in pharmaceutical synthesis. The document details its known chemical and physical properties, a proposed experimental protocol for its enantioselective synthesis, and discusses its potential biological significance based on the established activities of related thiazole-containing compounds. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development.
Introduction
(r)-2-(thiazol-2-yl)but-3-yn-2-ol is a chiral propargyl alcohol containing a thiazole (B1198619) moiety. The unique combination of a stereocenter, a reactive alkyne group, and a biologically active thiazole ring makes this compound a valuable building block in the synthesis of complex pharmaceutical agents.[1][2] The thiazole ring is a key structural component in numerous approved drugs and biologically active molecules, exhibiting a wide range of therapeutic properties including antimicrobial, anti-inflammatory, and anticancer activities.[3][4][5][6][7] The propargyl alcohol functionality allows for a variety of chemical transformations, making it a versatile intermediate for the construction of diverse molecular architectures. This guide aims to consolidate the available information on (r)-2-(thiazol-2-yl)but-3-yn-2-ol and provide a framework for its synthesis and potential applications.
Chemical and Physical Properties
Table 1: Physicochemical Properties of (r)-2-(thiazol-2-yl)but-3-yn-2-ol
| Property | Value | Source |
| CAS Number | 1202769-72-9 | [9] |
| Molecular Formula | C₇H₇NOS | [9][10] |
| Molecular Weight | 153.20 g/mol | [9][10] |
| Appearance | Inferred to be a liquid at room temperature | N/A |
| Storage Conditions | Sealed in dry, Room Temperature or 2-8°C | [2] |
Experimental Protocols: Proposed Enantioselective Synthesis
A specific, detailed experimental protocol for the synthesis of (r)-2-(thiazol-2-yl)but-3-yn-2-ol is not explicitly published. However, based on established methods for the enantioselective synthesis of propargyl alcohols and the formation of thiazole derivatives, a plausible and detailed protocol is proposed below. This protocol is adapted from general procedures for the asymmetric addition of terminal alkynes to ketones, a common and effective method for generating chiral propargyl alcohols.[11][12]
3.1. Reaction Scheme
The proposed synthesis involves the enantioselective addition of ethynyltrimethylsilane to 2-acetylthiazole (B1664039), followed by deprotection of the silyl (B83357) group. An alternative, more direct approach would be the direct addition of acetylene (B1199291) to 2-acetylthiazole, though handling acetylene gas requires specialized equipment. The use of a chiral catalyst, such as a zinc-amino alcohol complex, is crucial for achieving high enantioselectivity.
3.2. Materials and Methods
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Materials: 2-Acetylthiazole, ethynyltrimethylsilane, diethylzinc (B1219324) (1.0 M solution in hexanes), (1R,2S)-(-)-N,N-Dimethyl-1,2-diphenylethylenediamine (or another suitable chiral ligand), anhydrous toluene (B28343), hydrochloric acid (1 M), sodium bicarbonate (saturated solution), magnesium sulfate, ethyl acetate (B1210297), hexanes.
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Equipment: Schlenk line or glovebox for inert atmosphere operations, oven-dried glassware, magnetic stirrer, dropping funnel, rotary evaporator, column chromatography setup.
3.3. Detailed Procedure
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Catalyst Formation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve (1R,2S)-(-)-N,N-Dimethyl-1,2-diphenylethylenediamine (0.12 mmol) in anhydrous toluene (5 mL). To this solution, add diethylzinc (1.0 M in hexanes, 0.1 mmol) dropwise at room temperature. Stir the resulting solution for 1 hour.
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Alkynylation Reaction: Cool the catalyst solution to 0 °C. In a separate flask, dissolve 2-acetylthiazole (10 mmol) in anhydrous toluene (20 mL). Add the 2-acetylthiazole solution to the catalyst mixture. Subsequently, add ethynyltrimethylsilane (12 mmol) dropwise to the reaction mixture over 30 minutes.
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Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC) using a suitable eluent (e.g., 30% ethyl acetate in hexanes).
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Quenching and Work-up: Once the reaction is complete (typically after 12-24 hours), quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (20 mL). Allow the mixture to warm to room temperature and stir for 30 minutes.
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Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
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Purification of Silyl-protected Intermediate: Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator. Purify the crude product by flash column chromatography on silica (B1680970) gel (eluting with a gradient of ethyl acetate in hexanes) to yield (r)-2-(thiazol-2-yl)-4-(trimethylsilyl)but-3-yn-2-ol.
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Desilylation: Dissolve the purified silyl-protected intermediate in methanol (B129727) (20 mL). Add potassium carbonate (1.5 equivalents) and stir the mixture at room temperature. Monitor the reaction by TLC until the starting material is consumed.
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Final Work-up and Purification: Neutralize the reaction with 1 M hydrochloric acid and extract the product with ethyl acetate. Dry the organic layer over magnesium sulfate, filter, and concentrate. Purify the final product by column chromatography to obtain (r)-2-(thiazol-2-yl)but-3-yn-2-ol.
Potential Biological Significance and Applications
While no specific biological activities have been reported for (r)-2-(thiazol-2-yl)but-3-yn-2-ol, its structural components suggest significant potential in drug discovery.
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Thiazole Moiety: The thiazole ring is a well-established pharmacophore present in a multitude of drugs with diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[3][4][5][6][7]
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Chiral Propargyl Alcohol: This functional group is a versatile handle for further chemical modifications. It can participate in various reactions such as click chemistry, cyclizations, and substitutions, allowing for the synthesis of a wide array of more complex molecules. The chirality of the alcohol is often crucial for the specific interaction with biological targets.
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Intermediate in Pharmaceutical Synthesis: It has been noted that (r)-2-(thiazol-2-yl)but-3-yn-2-ol is utilized as a key chiral intermediate in the synthesis of pharmaceutical agents, with particular mention of anticoagulant and antiplatelet drugs.[2] This suggests its role in the development of therapies for cardiovascular diseases.
Given this information, a logical workflow for the further investigation of this compound would involve its synthesis followed by a screening cascade to evaluate its biological activities.
Visualizations
Diagram 1: Proposed Synthetic and Screening Workflow
Caption: A logical workflow for the synthesis and potential biological evaluation of (r)-2-(thiazol-2-yl)but-3-yn-2-ol.
Conclusion
(r)-2-(thiazol-2-yl)but-3-yn-2-ol is a chiral molecule with considerable potential as a building block in medicinal chemistry. While comprehensive experimental data for this specific compound is limited, this guide provides a consolidated overview of its known properties and a detailed, plausible protocol for its synthesis based on established chemical principles. The known biological activities of thiazole derivatives, coupled with its reported use as an intermediate for anticoagulant and antiplatelet drugs, highlight promising avenues for future research and drug development efforts centered around this compound. Further experimental investigation into its synthesis, characterization, and biological evaluation is warranted to fully unlock its therapeutic potential.
References
- 1. 2-(Thiazol-2-yl)but-3-yn-2-ol [myskinrecipes.com]
- 2. (R)-2-(Thiazol-2-yl)but-3-yn-2-ol [myskinrecipes.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents | Semantic Scholar [semanticscholar.org]
- 7. ijrpr.com [ijrpr.com]
- 8. but-3-yn-2-ol [stenutz.eu]
- 9. (R)-2-(Thiazol-2-Yl)But-3-Yn-2-Ol - CAS:1202769-72-9 - Sunway Pharm Ltd [3wpharm.com]
- 10. 1202769-68-3 | 2-(Thiazol-2-yl)but-3-yn-2-ol - Moldb [moldb.com]
- 11. Propargyl alcohol synthesis by addition or C-C coupling (alkynylation) [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
